5-Fluoro-5'-deoxycytidine-d3
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Overview
Description
5-Fluoro-5’-deoxycytidine-d3 is a deuterated analog of 5-Fluoro-5’-deoxycytidine, a cytidine analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them potential candidates for anti-metabolic and anti-tumor activities . The deuterium labeling in 5-Fluoro-5’-deoxycytidine-d3 enhances its stability and allows for its use as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5’-deoxycytidine-d3 involves the incorporation of deuterium into the 5-Fluoro-5’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of 5-Fluoro-5’-deoxycytidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5’-deoxycytidine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Fluoro-5’-deoxycytidine-d3. These derivatives can have different biological activities and properties, making them useful for various research applications .
Scientific Research Applications
5-Fluoro-5’-deoxycytidine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-5’-deoxycytidine-d3 involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition leads to the activation of DNA damage response pathways, resulting in the suppression of tumor cell proliferation . The compound targets specific molecular pathways involved in DNA methylation and gene expression regulation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar DNA methyltransferase inhibitory activity.
5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndrome.
Decitabine: Another DNA methyltransferase inhibitor used in cancer therapy.
Uniqueness
5-Fluoro-5’-deoxycytidine-d3 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in drug development. This property distinguishes it from other similar compounds and makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C9H12FN3O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1/i1D3 |
InChI Key |
YSNABXSEHNLERR-UBBVUCLISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Origin of Product |
United States |
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